Product packaging for Ethyl 3,4-dimethoxyphenylacetate(Cat. No.:CAS No. 18066-68-7)

Ethyl 3,4-dimethoxyphenylacetate

Cat. No.: B102177
CAS No.: 18066-68-7
M. Wt: 224.25 g/mol
InChI Key: WZKCZNJTDZCNMH-UHFFFAOYSA-N
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Description

Contextualizing Ethyl 3,4-Dimethoxyphenylacetate within the Broader Field of Aromatic Esters and Dimethoxy Compounds

This compound belongs to two significant classes of organic compounds: aromatic esters and dimethoxy compounds.

Aromatic Esters: These are organic compounds characterized by an ester functional group (-COO-) directly or indirectly attached to an aromatic ring. numberanalytics.com The general structure is often represented as Ar-COO-R, where 'Ar' is an aryl group and 'R' is an alkyl or aryl group. numberanalytics.com Aromatic esters are prevalent in nature, contributing to the fragrances and flavors of flowers and fruits, and are synthetically important as intermediates in the production of pharmaceuticals, polymers, and agrochemicals. numberanalytics.comsolubilityofthings.comebsco.com The chemical reactivity of aromatic esters, including hydrolysis and reduction, makes them versatile building blocks in organic synthesis. numberanalytics.com this compound, with its ethyl ester group linked to a substituted phenyl ring via a methylene (B1212753) bridge, is a prime example of an arylacetic acid ester, a subset of aromatic esters. nist.gov

Dimethoxy Compounds: This class includes compounds that possess two methoxy (B1213986) (-OCH₃) functional groups. chemicalbull.com The presence and position of these groups on an aromatic ring, as seen in dimethoxybenzenes, can significantly influence the molecule's electronic properties, solubility, and reactivity. wikipedia.orgymdb.ca Dimethoxy compounds serve as crucial intermediates in the synthesis of a wide array of products, including pharmaceuticals, pigments, and polymers. chemicalbull.com For instance, 1,2-dimethoxybenzene (B1683551) is used in creating fragrances, while 1,4-dimethoxybenzene (B90301) is an intermediate for pharmaceuticals like methoxamine. chemicalbull.comwikipedia.org this compound features methoxy groups at the 3 and 4 positions of the benzene (B151609) ring, a substitution pattern found in many biologically significant molecules. nist.govnih.gov

Historical Perspectives on the Investigation of Arylacetates and Related Scaffolds

The study of aromatic compounds and their derivatives is deeply rooted in the history of organic chemistry. The 19th century marked a pivotal period, moving from the isolation of naturally occurring substances to their synthesis in the laboratory. wikipedia.orgmcgill.ca A landmark achievement was Friedrich Wöhler's synthesis of urea (B33335) in 1828, which challenged the prevailing theory of vitalism and opened the door to synthetic organic chemistry. mcgill.ca

The investigation of esters and aromatic compounds progressed significantly throughout this era. The development of esterification reactions, typically involving the acid-catalyzed reaction of a carboxylic acid and an alcohol, became a fundamental tool for chemists. libretexts.org The synthesis of aromatic compounds gained industrial importance with discoveries like William Henry Perkin's synthesis of mauveine, the first synthetic dye, in 1856. wikipedia.org

The specific scaffold of this compound is derived from 3,4-dimethoxyphenylacetic acid, also known as homoveratric acid. nist.gov Historical methods for preparing homoveratric acid included the methylation of related phenolic acids or synthesis from veratraldehyde, a derivative of vanillin. orgsyn.org These early synthetic routes to the core acid structure laid the groundwork for the later preparation and investigation of its esters, including this compound. The study of such arylacetates and their precursors has been integral to the development of synthetic strategies for creating more complex molecules.

Significance and Research Trajectories of this compound in Academic Inquiry

The significance of this compound in academic research lies primarily in its role as a versatile building block and synthetic intermediate. Its bifunctional nature—possessing both an ester group and an electron-rich dimethoxy-substituted aromatic ring—allows for a variety of chemical transformations.

The parent compound, 3,4-dimethoxyphenylacetic acid (homoveratric acid), is recognized as a dopamine (B1211576) metabolite and is used as a starting material in various synthetic pathways. medchemexpress.comchemicalbook.com For instance, it undergoes reaction with formaldehyde (B43269) to produce isochromanones, a class of heterocyclic compounds. thermofisher.com This reactivity highlights a potential research trajectory for its ethyl ester derivative in the synthesis of novel heterocyclic systems.

Furthermore, the 3,4-dimethoxyphenyl moiety is a common structural feature in many biologically active compounds. Research has shown that related structures, such as 1-(3,4-dimethoxyphenyl)ethanol, are precursors for insecticide synergists, indicating the potential utility of this scaffold in agrochemical development. google.com Derivatives of cinnamic acid with a dimethoxyphenyl group have also been investigated for a range of biological activities. researchgate.net

Current and future research involving this compound is likely to focus on its application in:

Medicinal Chemistry: As a starting material for the synthesis of complex molecules with potential therapeutic applications. The dimethoxyphenyl group is a key pharmacophore in various drug classes.

Materials Science: As a monomer or precursor for the development of new polymers and functional materials, leveraging the properties conferred by the aromatic and ester groups. numberanalytics.com

Synthetic Methodology: Exploring its reactivity in novel organic reactions to create complex chemical architectures, such as in the synthesis of benzimidazoles or other heterocyclic frameworks. orgsyn.org

Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₆O₄ nist.govnih.gov
Molecular Weight 224.25 g/mol nih.gov
IUPAC Name ethyl 2-(3,4-dimethoxyphenyl)acetate nih.gov
CAS Number 18066-68-7 nist.gov
Boiling Point 159°C to 160°C (at 4 mmHg) fishersci.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O4 B102177 Ethyl 3,4-dimethoxyphenylacetate CAS No. 18066-68-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3,4-dimethoxyphenyl)acetate
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InChI

InChI=1S/C12H16O4/c1-4-16-12(13)8-9-5-6-10(14-2)11(7-9)15-3/h5-7H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WZKCZNJTDZCNMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066306
Record name Benzeneacetic acid, 3,4-dimethoxy-, ethyl ester
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Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18066-68-7
Record name Ethyl 3,4-dimethoxybenzeneacetate
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Record name Ethyl 3,4-dimethoxyphenylacetate
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Record name Ethyl 3,4-dimethoxyphenylacetate
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Record name Benzeneacetic acid, 3,4-dimethoxy-, ethyl ester
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Record name Benzeneacetic acid, 3,4-dimethoxy-, ethyl ester
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Record name Ethyl 3,4-dimethoxyphenylacetate
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Record name ETHYL 3,4-DIMETHOXYPHENYLACETATE
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Advanced Synthetic Methodologies for Ethyl 3,4 Dimethoxyphenylacetate and Its Analogues

Chemo- and Regioselective Synthesis Strategies for Ethyl 3,4-Dimethoxyphenylacetate

The selective synthesis of this compound hinges on precise control over reaction conditions and reagent choice. Several classical and modern synthetic strategies have been effectively employed to achieve this, each with its own set of advantages and limitations.

Esterification Approaches from (3,4-Dimethoxyphenyl)acetic Acid

The most direct route to this compound is the esterification of (3,4-dimethoxyphenyl)acetic acid with ethanol (B145695). The Fischer-Speier esterification, a cornerstone of organic synthesis, is a widely utilized method for this transformation. athabascau.camasterorganicchemistry.comlibretexts.org This acid-catalyzed reaction is an equilibrium process, and to drive it towards the formation of the desired ester, an excess of the alcohol reactant is typically used, or the water formed during the reaction is removed. libretexts.org

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA). operachem.com While effective, the use of strong mineral acids can sometimes lead to side reactions. The reaction is typically carried out under reflux conditions to achieve a reasonable reaction rate. operachem.com

A typical laboratory procedure involves dissolving (3,4-dimethoxyphenyl)acetic acid in an excess of anhydrous ethanol, followed by the cautious addition of a catalytic amount of concentrated sulfuric acid. The mixture is then heated under reflux for several hours. After completion, the excess ethanol is removed under reduced pressure, and the crude product is purified, often by extraction and subsequent washing with a sodium bicarbonate solution to remove any unreacted acid. operachem.com

Modern variations of this method include the use of microwave irradiation to significantly reduce reaction times and potentially increase yields. sciepub.commdpi.com Microwave-assisted esterification often provides a more energy-efficient and faster alternative to conventional heating. sciepub.com

Table 1: Comparison of Esterification Methods

Method Catalyst Key Features Reference
Fischer-Speier Esterification H₂SO₄, p-TSA Equilibrium-driven, requires excess alcohol or water removal. athabascau.camasterorganicchemistry.comlibretexts.orgoperachem.com
Microwave-Assisted Esterification Acid catalyst Rapid heating, shorter reaction times, improved yields. sciepub.commdpi.com

Approaches involving Friedel–Crafts Acylation with 3,4-Dimethoxyphenylacetate Derivatives

Friedel-Crafts acylation offers a powerful tool for the introduction of an acyl group onto an aromatic ring. organic-chemistry.orgsigmaaldrich.com In the context of this compound synthesis, a relevant approach involves the Friedel-Crafts acylation of a suitable precursor. A notable example is the synthesis of ethyl 3,4-dimethoxyphenylglyoxylate, a closely related compound, through the acylation of 1,2-dimethoxybenzene (B1683551) (veratrole) with ethyl chlorooxoacetate in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). chemicalbook.com

The reaction mechanism involves the formation of an acylium ion from the acyl chloride and the Lewis acid, which then acts as the electrophile in the aromatic substitution reaction. youtube.com The electron-donating nature of the two methoxy (B1213986) groups on the benzene (B151609) ring of veratrole directs the incoming acyl group to the para position, leading to the desired 3,4-disubstituted product.

A detailed synthetic procedure for a related acylation involves suspending aluminum chloride in a solvent like dichloromethane, followed by the dropwise addition of ethyl chlorooxoacetate. chemicalbook.com After a short period, 1,2-dimethoxybenzene is added, and the reaction is stirred at room temperature. chemicalbook.com The workup typically involves quenching the reaction with water and extracting the product with an organic solvent. chemicalbook.com While this method is effective, it often requires stoichiometric amounts of the Lewis acid catalyst, which can generate significant waste. organic-chemistry.org

Table 2: Key Aspects of Friedel-Crafts Acylation for Related Syntheses

Reactants Catalyst Solvent Key Outcome Reference
1,2-Dimethoxybenzene, Ethyl chlorooxoacetate AlCl₃ Dichloromethane Synthesis of ethyl 3,4-dimethoxyphenylglyoxylate chemicalbook.com
Ethylbenzene, Benzoyl chloride AlCl₃ - Synthesis of 4-ethylbenzophenone oregonstate.edu

Catalytic Hydrogenation Methods for Precursor Modification

Catalytic hydrogenation is a versatile and clean method for the reduction of various functional groups. While a direct hydrogenation of a specific precursor to this compound is not prominently documented in readily available literature, this method can be applied to precursors containing reducible functional groups. For instance, a plausible synthetic route could involve the catalytic hydrogenation of ethyl 3,4-dimethoxycinnamate. The double bond in the cinnamate (B1238496) side chain can be selectively reduced to a single bond using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Another potential precursor is ethyl 3,4-dimethoxyphenylglyoxylate, which can be synthesized via Friedel-Crafts acylation as mentioned previously. The ketone group in the glyoxylate (B1226380) can be reduced to a methylene (B1212753) group. This transformation can be achieved through methods like the Wolff-Kishner or Clemmensen reduction, or through catalytic hydrogenation under specific conditions, although the direct hydrogenation of the keto group to a methylene group in the presence of an ester can be challenging.

The choice of catalyst, solvent, temperature, and pressure are crucial parameters to control the selectivity of the hydrogenation process. For example, in the selective hydrogenation of a ketone to an alcohol, catalysts like platinum on carbon (Pt/C) or palladium on carbon (Pd/C) are often employed.

Ortho-Acylation of Phenylacetic Acid Esters

Directed ortho-acylation represents a sophisticated strategy for the regioselective functionalization of aromatic rings. This method relies on the use of a directing group to guide the acylation to the position ortho to this group. Research has shown that the ester group of phenylacetic acid esters can direct acylation to the ortho position under specific conditions. researchgate.net

In the context of this compound analogues, studies have explored the ortho-acylation of substituted phenylacetic acid esters. For instance, the acylation of ethyl 4,5-dimethoxyphenylacetate at the 2-position (ortho to the acetic acid ester side chain) has been reported. researchgate.net This approach allows for the introduction of an acyl group at a specific position on the benzene ring, leading to the synthesis of more complex derivatives.

Palladium-catalyzed C-H activation has also emerged as a powerful tool for directed ortho-functionalization. rsc.orgrsc.org While a specific application for the direct ortho-acylation of this compound is not detailed, the principles of this methodology could be extended to this system, potentially using a suitable directing group to achieve the desired regioselectivity.

Green Chemistry and Sustainable Synthetic Routes for this compound

In recent years, there has been a significant shift towards the development of more environmentally benign and sustainable chemical processes. This has led to the exploration of greener synthetic routes for the production of this compound.

Aqueous-Based Reaction Systems for Enhanced Sustainability

The use of water as a solvent in organic synthesis is a key aspect of green chemistry, as it is non-toxic, non-flammable, and readily available. While many organic reactions are traditionally carried out in organic solvents, there is growing interest in developing aqueous-based systems.

Microwave-assisted synthesis in aqueous media has shown promise for various reactions, offering advantages such as shorter reaction times and improved energy efficiency. nih.govbeilstein-journals.orgjaveriana.edu.co Although a specific protocol for the synthesis of this compound in a purely aqueous system is not widely reported, the principles of microwave-assisted organic synthesis (MAOS) could be applied to develop such a process. For instance, the esterification of (3,4-dimethoxyphenyl)acetic acid with ethanol could potentially be carried out in a biphasic water-organic system or with the aid of a phase-transfer catalyst under microwave irradiation.

Furthermore, the use of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled is another important aspect of green synthesis. google.com The development of solid acid catalysts for esterification reactions, for example, could offer a more sustainable alternative to homogeneous catalysts like sulfuric acid. researchgate.net

Table 3: Green Chemistry Approaches in Synthesis

Approach Key Principle Potential Application Reference
Microwave-Assisted Synthesis Rapid heating, shorter reaction times. Esterification and other reactions. nih.govbeilstein-journals.org
Aqueous Reaction Media Use of water as a safe and environmentally benign solvent. Multicomponent reactions, potential for esterification. javeriana.edu.co
Heterogeneous Catalysis Easy separation and recycling of the catalyst. Esterification and other catalytic processes. google.comresearchgate.net

Multi-Step Synthesis of Complex Derivatives Incorporating the this compound Moiety

The 3,4-dimethoxyphenylacetate moiety serves as a crucial building block for the synthesis of various complex heterocyclic derivatives with significant biological activities.

The 3,4-diarylpyrrole framework is a core structure in several marine alkaloids, such as the lamellarins, which exhibit potent cytotoxic activities. The Barton-Zard pyrrole (B145914) synthesis provides a convergent route to such scaffolds. wikipedia.orgsynarchive.com In a potential application, a derivative of this compound, such as a corresponding nitroalkene or an isocyanoacetate, could be employed. A plausible synthetic route could involve the reaction of a 1-(3,4-dimethoxyphenyl)-2-nitroethene with an isocyanoacetate derivative under basic conditions to construct the polysubstituted pyrrole ring. wikipedia.orgsynarchive.com

Table 2: Plausible Synthetic Scheme for a Pyrrole Derivative

Step Reactant 1 Reactant 2 Reagents and Conditions Product
1 3,4-Dimethoxybenzaldehyde Nitromethane Base (e.g., NH4OAc), Acetic Anhydride (B1165640) 1-(3,4-Dimethoxyphenyl)-2-nitroethene

The 3,4-dimethoxyphenyl group is a key structural feature of many isoquinoline (B145761) alkaloids, including the vasodilator papaverine (B1678415). The Bischler-Napieralski reaction is a classic and effective method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently dehydrogenated to the corresponding isoquinolines. unodc.orgwikipedia.orgorganic-chemistry.orgnrochemistry.comslideshare.netjk-sci.com This reaction involves the intramolecular cyclization of a β-phenylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.orgnrochemistry.comjk-sci.com

The synthesis of papaverine can be achieved starting from homoveratric acid (3,4-dimethoxyphenylacetic acid), which can be obtained from the hydrolysis of this compound. Homoveratric acid is then converted to its acid chloride and reacted with homoveratrylamine (2-(3,4-dimethoxyphenyl)ethylamine) to form the corresponding amide. This amide subsequently undergoes the Bischler-Napieralski cyclization to yield dihydropapaverine, which is then dehydrogenated to papaverine. unodc.orgunigoa.ac.ingoogle.comderpharmachemica.com

Table 3: Key Steps in the Synthesis of Papaverine

Step Starting Material Reagents and Conditions Intermediate/Product Yield (%)
1 Homoveratric Acid SOCl₂ or (COCl)₂ Homoveratroyl chloride High
2 Homoveratroyl chloride Homoveratrylamine, Base N-(2-(3,4-dimethoxyphenyl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide ~85
3 Amide from Step 2 POCl₃, reflux in toluene Dihydropapaverine ~70

The 3,4-dimethoxyphenyl moiety can be incorporated into 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) ring systems, which are known to exhibit a wide range of pharmacological activities. A common synthetic strategy involves the conversion of this compound into its corresponding hydrazide, 3,4-dimethoxyphenylacetic acid hydrazide. This hydrazide serves as a key intermediate for the construction of the heterocyclic rings.

For the synthesis of 1,3,4-thiadiazoles, the acid hydrazide can be reacted with carbon disulfide in the presence of a base to form a dithiocarbazate salt, which upon cyclization with an acid, yields the corresponding 5-substituted-1,3,4-thiadiazole-2-thiol. Alternatively, reaction with acyl isothiocyanates followed by cyclization can also afford thiadiazole derivatives.

For the synthesis of 1,2,4-triazoles, the acid hydrazide can be reacted with various one-carbon synthons. For example, reaction with an isothiocyanate followed by cyclization of the resulting thiosemicarbazide (B42300) in the presence of a base can lead to the formation of a 1,2,4-triazole-3-thiol.

Table 4: Synthesis of Triazole and Thiadiazole Precursors from this compound

Step Starting Material Reagents and Conditions Product
1 This compound Hydrazine hydrate (B1144303) (N₂H₄·H₂O), Ethanol, reflux 3,4-Dimethoxyphenylacetic acid hydrazide
2a 3,4-Dimethoxyphenylacetic acid hydrazide CS₂, KOH, Ethanol Potassium 2-(2-(3,4-dimethoxyphenyl)acetyl)hydrazine-1-carbodithioate

Mechanistic Investigations of Key Synthetic Transformations

The mechanisms of the key synthetic transformations discussed above have been the subject of detailed investigations.

The Bischler-Napieralski reaction is believed to proceed through an initial N-acylation of the β-phenylethylamine followed by an intramolecular electrophilic aromatic substitution. Two primary mechanisms have been proposed, differing in the nature of the electrophilic species. One mechanism involves the formation of a nitrilium ion intermediate, while another suggests the involvement of a dichlorophosphoryl imine-ester intermediate when POCl₃ is used as the dehydrating agent. wikipedia.orgorganic-chemistry.orgnrochemistry.com The electron-donating methoxy groups on the phenyl ring of the starting material activate the ring towards electrophilic attack, facilitating the cyclization process.

The Barton-Zard pyrrole synthesis mechanism involves a base-catalyzed Michael addition of the isocyanoacetate enolate to the nitroalkene. wikipedia.org This is followed by an intramolecular cyclization where the carbanion attacks the isocyano group. Subsequent elimination of the nitro group and tautomerization leads to the formation of the aromatic pyrrole ring. wikipedia.org

The formation of 1,2,4-triazoles and 1,3,4-thiadiazoles from acid hydrazides involves condensation and cyclization reactions. In the case of thiadiazole synthesis from a dithiocarbazate, the mechanism involves an intramolecular cyclization with the elimination of water. For triazole synthesis from thiosemicarbazides, the mechanism typically involves an initial cyclization to form a dihydro-1,2,4-triazole-3-thione, which can then be tautomerized or further reacted.

Reaction Mechanism Studies in Esterification Processes

The synthesis of this compound from 3,4-dimethoxyphenylacetic acid and ethanol is commonly achieved through Fischer-Speier esterification. organic-chemistry.orglibretexts.org This classic method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. libretexts.org The reaction is an equilibrium process, and its forward progression is typically favored by either using an excess of one reactant or by removing water as it is formed, in accordance with Le Chatelier's principle. organic-chemistry.orglibretexts.org Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are frequently employed as catalysts. organic-chemistry.org

The mechanism of Fischer esterification proceeds through a series of reversible steps: libretexts.orgpsiberg.commasterorganicchemistry.com

Protonation of the Carbonyl Group : The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid (3,4-dimethoxyphenylacetic acid) by the acid catalyst. libretexts.orgyoutube.com This step increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. libretexts.orgyoutube.com The positive charge becomes delocalized over the oxygen and carbon atoms. chemguide.co.uk

Nucleophilic Attack : The alcohol (ethanol), acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. psiberg.comyoutube.com This leads to the formation of a tetrahedral intermediate, specifically an oxonium ion. psiberg.com

Proton Transfer (Tautomerization) : An intramolecular proton transfer occurs. psiberg.com A proton is transferred from the oxonium ion (derived from the attacking alcohol) to one of the original hydroxyl groups of the carboxylic acid. masterorganicchemistry.com This converts one of the hydroxyl groups into a better leaving group: water. masterorganicchemistry.com

Elimination of Water : The tetrahedral intermediate collapses, and a molecule of water is eliminated. libretexts.orgmasterorganicchemistry.com This step results in a protonated ester. psiberg.com

Deprotonation : In the final step, the protonated ester is deprotonated, typically by the conjugate base of the acid catalyst (e.g., HSO₄⁻) or another alcohol molecule. chemguide.co.uk This regenerates the acid catalyst and yields the final product, this compound, and a water molecule. chemguide.co.uk

Isotopic labeling experiments have confirmed that in this mechanism, the oxygen atom from the alcohol becomes the ether oxygen of the ester, while the hydroxyl group from the carboxylic acid is eliminated as water. psiberg.com

Table 1: Key Steps in the Fischer Esterification of 3,4-Dimethoxyphenylacetic Acid

StepDescriptionKey Intermediates
1. Protonation The carbonyl oxygen of 3,4-dimethoxyphenylacetic acid is protonated by an acid catalyst (e.g., H₂SO₄).Activated carbonyl group (protonated carboxylic acid).
2. Nucleophilic Attack An ethanol molecule attacks the electrophilic carbonyl carbon.Tetrahedral oxonium ion intermediate.
3. Proton Transfer A proton is transferred from the new alkoxy group to a hydroxyl group.Tetrahedral intermediate with a neutral water molecule attached.
4. Dehydration The intermediate eliminates a molecule of water, a good leaving group.Protonated ester.
5. Deprotonation A base (e.g., HSO₄⁻ or another ethanol molecule) removes the final proton.This compound and regenerated acid catalyst.

Understanding Selectivity in Acylation Reactions

The synthesis of analogues of this compound often involves acylation reactions, where controlling selectivity is paramount, especially when the aromatic ring possesses multiple potential reaction sites. Acylation of precursors like catechol derivatives requires a nuanced understanding of how reaction parameters influence the final product distribution. researchgate.net

The selectivity of an acylation reaction—both in terms of which substrate reacts faster (substrate selectivity) and where the acyl group attaches (positional or regioselectivity)—is heavily influenced by the nature of the electrophile generated from the acylating agent. researchgate.net Stronger electrophiles tend to react less selectively, whereas weaker electrophiles exhibit greater selectivity. researchgate.net The choice of catalyst and reaction conditions also plays a critical role. For instance, in the Friedel-Crafts acylation of substituted anisoles, highly acidic catalysts like cesium salts of heteropolyacids or zeolites show high activity, but can affect the ortho/para product ratio. researchgate.net

Key factors influencing selectivity in acylation include:

Acylating Agent : The reactivity of the acylating agent is a crucial determinant of selectivity. In studies on amphiphilic diols, changing the acylating agent from an anhydride to a more reactive acyl chloride dramatically altered the site selectivity of the acylation. nih.gov This change can accelerate the reaction and favor acylation at a specific site by promoting a catalyzed pathway through a cationic intermediate. nih.gov

Catalyst Type : Solid acid catalysts like zeolites are often used to replace traditional Lewis acids like aluminum chloride to improve environmental compatibility and catalyst recovery. researchgate.net Zeolites can provide high regioselectivity in the acylation of compounds like anisole (B1667542) and 2,3-dihydrobenzofuran, favoring the formation of specific isomers. researchgate.net

Nucleophilicity and pKa : In enzyme-catalyzed acyl transfer reactions, the nucleophilicity and pKa of the attacking species significantly affect reaction rates and selectivity. nih.gov For a series of alcohol nucleophiles, reactivity was found to be strongly dependent on their pKa values. nih.gov This principle can be extended to chemical catalysis, where the relative nucleophilicity of different sites on a molecule will influence the outcome of the acylation.

Table 2: Factors Influencing Selectivity in Acylation Reactions

FactorInfluence on SelectivityExample
Acylating Agent More reactive agents (e.g., acyl chlorides vs. anhydrides) can dramatically alter site selectivity, often favoring a more reactive pathway. nih.govChanging from acetic anhydride to acetyl chloride can reverse the product ratio in diol acylation. nih.gov
Catalyst The acidity and structure of the catalyst (e.g., zeolites, Lewis acids) govern both reaction activity and positional selectivity (ortho vs. para). researchgate.netHY-740 zeolite catalyst resulted in the highest ortho-selectivity in the acylation of anisole. researchgate.net
Substrate Structure Steric hindrance and the electronic nature of substituents on the aromatic ring direct the incoming acyl group to specific positions.Electron-donating groups like methoxy typically direct acylation to ortho and para positions.
Nucleophile Properties The pKa and structural properties of the nucleophile determine its reactivity towards the acyl intermediate, impacting reaction efficiency. nih.govAmong various alcohols, 2,2,2-trifluoroethanol (B45653) (pKa 12.4) was found to be a highly efficient nucleophile in an acyl transfer reaction. nih.gov

Catalytic Reduction Mechanisms

The synthesis of precursors and analogues for this compound, such as the corresponding phenethylamines, can be efficiently achieved via catalytic reduction. A prominent method is the catalytic hydrogenation of β-nitrostyrenes, which are readily prepared from the condensation of benzaldehydes with nitromethane. mdma.ch This approach provides a high-yield pathway to substituted phenethylamines under mild conditions, avoiding the use of metal hydrides like LiAlH₄, which are less suitable for large-scale preparations. mdma.choup.com

A highly effective and convenient procedure involves the hydrogenation of a substituted β-nitrostyrene over a palladium on charcoal (Pd/C) catalyst. mdma.choup.com The reaction is typically carried out in ethanol containing hydrochloric acid at low temperatures (e.g., 0°C) and under a hydrogen atmosphere (1 atm). oup.com These mild conditions are a significant improvement over older methods that required high pressures and temperatures or harshly acidic solutions. mdma.ch

The proposed mechanism involves the simultaneous reduction of both the nitro group and the carbon-carbon double bond of the β-nitrostyrene substrate on the surface of the palladium catalyst. The presence of acid is crucial for the reaction's success. Performing the hydrogenation at lower temperatures, such as 0°C, has been shown to give higher yields compared to room temperature. mdma.choup.com The lower yields observed at higher temperatures may be attributed to the formation of undesired imine-metal hydride intermediates.

This methodology is robust and tolerates various functional groups. For example, the hydrogenation of 3,4-bis(benzyloxy)-β-nitrostyrene not only reduces the nitroalkene but also quantitatively cleaves the benzyl (B1604629) ether protecting groups, yielding dopamine (B1211576) hydrochloride directly. mdma.ch

Table 3: Catalytic Hydrogenation of Substituted β-Nitrostyrenes with Pd/C Catalyst

SubstrateProductReaction Temperature (°C)Yield (%)
3,4-Methylenedioxy-β-nitrostyrene3,4-Methylenedioxyphenethylamine081
4-Hydroxy-3-methoxy-β-nitrostyrene4-Hydroxy-3-methoxyphenethylamine081
3-Hydroxy-4-methoxy-β-nitrostyrene3-Hydroxy-4-methoxyphenethylamine081
3,4-Bis(benzyloxy)-β-nitrostyreneDopamine hydrochlorideRoom Temp100
4-Benzyloxy-β-nitrostyreneTyramine hydrochlorideRoom Temp94
(Data sourced from research on the hydrogenation of β-nitrostyrenes). mdma.choup.com

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment of each atom.

¹H NMR Spectral Analysis of Ethyl 3,4-Dimethoxyphenylacetate and Derivatives

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the types and connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum exhibits characteristic signals that confirm its structure. Key signals include a triplet corresponding to the methyl protons (CH₃) of the ethyl group and a quartet for the methylene (B1212753) protons (OCH₂) of the same group. The aromatic protons on the benzene (B151609) ring typically appear as multiplets in the aromatic region of the spectrum, and the two methoxy (B1213986) groups (OCH₃) each produce a singlet.

The chemical shifts (δ) are a critical aspect of ¹H NMR analysis. For the ethyl ester portion, the methyl protons typically resonate at a lower chemical shift than the methylene protons due to the latter's proximity to the electronegative oxygen atom. The aromatic protons' chemical shifts are influenced by the electron-donating methoxy groups.

Interactive Data Table: ¹H NMR Spectral Data for this compound.

Proton Type Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Ethyl -CH₃ ~1.2-1.4 Triplet ~7.1 -OCH₂CH₃
Ethyl -CH₂- ~4.1-4.3 Quartet ~7.1 -OCH₂ CH₃
Methylene -CH₂- ~3.5 Singlet N/A Ar-CH₂ -COO-
Methoxy -OCH₃ ~3.8-3.9 Singlet N/A Ar-OCH₃

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

¹³C NMR Spectral Analysis for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. nih.gov The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment. libretexts.org

Key signals in the ¹³C NMR spectrum include those for the carbonyl carbon of the ester group, which appears at a significantly downfield chemical shift. The carbons of the aromatic ring appear in the typical aromatic region, with the carbons attached to the methoxy groups showing distinct shifts. The carbons of the ethyl group and the methylene bridge also have characteristic resonances.

Interactive Data Table: ¹³C NMR Spectral Data for this compound.

Carbon Type Chemical Shift (δ, ppm)
Ethyl -C H₃ ~14
Methylene -C H₂- ~41
Methoxy -OC H₃ ~55-56
Ethyl -OC H₂- ~60
Aromatic C -H ~111-121
Aromatic C -O ~148-149
Aromatic C -C ~127

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov It also provides structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) Applications

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting mass spectrum shows a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and various fragment ion peaks. nist.gov

For this compound, the molecular ion peak is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (224.25 g/mol ). nih.govnist.gov Common fragmentation patterns involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl ester group. Cleavage of the methoxy groups is also a characteristic fragmentation pathway. libretexts.org The base peak in the EI-MS spectrum is often the most stable fragment. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The exact mass of this compound is 224.10485899 Da. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov Each functional group absorbs IR radiation at a characteristic frequency, resulting in a unique spectrum.

The IR spectrum of this compound shows several key absorption bands that confirm its structure. A strong absorption band is observed for the carbonyl (C=O) stretch of the ester group, typically around 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages also produce characteristic bands. Additionally, the aromatic C-H and aliphatic C-H stretching vibrations are visible in the spectrum.

Interactive Data Table: Characteristic IR Absorption Bands for this compound.

Functional Group Absorption Range (cm⁻¹) Intensity
C-H (Aromatic) ~3000-3100 Medium
C-H (Aliphatic) ~2850-3000 Medium
C=O (Ester) ~1730-1750 Strong
C-O (Ester) ~1150-1250 Strong
C-O (Aromatic Ether) ~1200-1275 Strong

Note: Absorption ranges are approximate.

Chromatographic techniques are indispensable tools in the research and analysis of this compound, facilitating its purification, isolation, and quantitative assessment. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. The choice of technique depends on the specific analytical goal, such as determining the purity of a synthesized batch, isolating the compound from a reaction mixture, or quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis and purity assessment of this compound. This method offers high resolution and sensitivity, making it suitable for separating the target compound from starting materials, byproducts, and other impurities.

In a typical application, a reverse-phase (RP) HPLC method can be employed for the analysis of this compound. sielc.com This approach uses a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For this compound, a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid is effective. sielc.com The use of formic acid makes the method compatible with Mass Spectrometry (MS) detection, providing further structural confirmation. sielc.com This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Quantitative analysis by HPLC involves creating a calibration curve from standard solutions of known concentrations to determine the concentration of the analyte in a sample. researchgate.net Key validation parameters such as linearity, limit of detection (LOD), and limit of quantitation (LOQ) are established to ensure the method's reliability. researchgate.net

Table 1: Example HPLC Parameters for this compound Analysis

Parameter Value/Description Source
Column Newcrom R1 (Reverse-Phase) sielc.com
Mobile Phase Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS compatibility) sielc.com
Mode Isocratic or Gradient Elution
Detector UV-Vis researchgate.net

| Application | Purity assessment, quantitative analysis, isolation of impurities | sielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used to identify and quantify volatile and semi-volatile compounds. It is particularly useful for analyzing the purity of this compound and identifying any volatile byproducts that may be present after its synthesis. In GC-MS, the sample is vaporized and separated based on boiling point and polarity in the gas chromatograph before being fragmented and detected by the mass spectrometer. researchgate.net

The mass spectrum of this compound serves as a chemical fingerprint. The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 224, corresponding to its molecular weight. nih.govnist.gov The fragmentation pattern provides structural information; key fragments for this compound include a prominent peak at m/z 151, which results from the loss of the ethoxycarbonylmethyl group (-CH₂COOC₂H₅). nih.gov The comparison of the obtained mass spectrum with reference libraries like those from the National Institute of Standards and Technology (NIST) confirms the compound's identity. nih.govnist.govjmaterenvironsci.com

Table 2: Key GC-MS Data for this compound

Parameter Value/Description Source
Molecular Formula C₁₂H₁₆O₄ nih.govnist.govbiosynth.com
Molecular Weight 224.25 g/mol nih.govnist.gov
Molecular Ion Peak (m/z) 224 nih.gov
Major Fragment Peaks (m/z) 151, 29 nih.gov

| Analysis Type | Identification of volatile components, purity verification | researchgate.net |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in organic synthesis to monitor the progress of a reaction. researchgate.net In the context of synthesizing this compound, for instance, via the esterification of 3,4-dimethoxyphenylacetic acid, TLC allows the chemist to observe the gradual consumption of the starting material and the simultaneous appearance of the product.

To monitor the reaction, small samples (aliquots) are taken from the reaction mixture at different time intervals and spotted onto a TLC plate alongside the starting material(s) and a co-spot (a mix of the starting material and the reaction mixture). libretexts.org The plate is then developed in a suitable mobile phase, typically a mixture of nonpolar and polar solvents. For this compound, a solvent system such as hexane (B92381) and ethyl acetate (B1210297) is effective. After development, the spots are visualized, often using a UV lamp, as the aromatic ring in the compound is UV active. libretexts.org The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared from the reaction mixture lane. libretexts.org

Table 3: Representative TLC System for Reaction Monitoring

Parameter Description Source
Stationary Phase Silica Gel F₂₅₄ Plate researchgate.net
Mobile Phase Hexane:Ethyl Acetate (e.g., 3:1 v/v)
Visualization UV Light (254 nm) libretexts.org

| Application | Tracking reactant consumption and product formation | researchgate.netlibretexts.org |

Medicinal Chemistry and Pharmacological Investigations of Ethyl 3,4 Dimethoxyphenylacetate Analogues

Structure-Activity Relationship (SAR) Studies of Ethyl 3,4-Dimethoxyphenylacetate Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule correlates with its biological activity. For derivatives of this compound, these studies provide critical insights into optimizing their therapeutic potential.

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For analogues related to this compound, research has identified several key features. Studies on related structures, such as ethyl p-methoxycinnamate, have indicated that the ester and methoxy (B1213986) functional groups play a significant role in their observed bioactivity. ugm.ac.id The core aromatic ring, specifically the 3,4-dimethoxyphenyl moiety, serves as a crucial scaffold that can be readily modified. mdpi.com The arrangement of the ester group and the dimethoxy-substituted phenyl ring constitutes the primary pharmacophoric framework from which more potent and selective analogues can be designed.

Modifying the substituents on the core structure of this compound is a key strategy for altering its bioactivity. mdpi.com Research on related phenyl derivatives has shown that the cytotoxic activity is significantly determined by the type and position of substituents on the aromatic ring. nih.gov

Common modification strategies include:

Acylation and Re-esterification: The ethyl ester group can be converted to other esters or amides to explore the impact on activity. ugm.ac.id

Aromatic Ring Substitution: Introducing or altering groups on the phenyl ring can modulate electronic properties and steric bulk, influencing how the molecule interacts with biological targets. nih.gov

Side Chain Modification: Altering the acetate (B1210297) side chain, for instance by introducing rigidity through ring formation or unsaturation, can enhance binding affinity and improve pharmacological properties. mdpi.com

The following table summarizes the general impact of such modifications based on studies of related compound classes.

Modification SiteType of ModificationObserved Impact on BioactivityReference
Aromatic RingVarying type and position of substituentsStrongly determines cytotoxic potential. nih.gov
Ester GroupRe-esterification to other alkyl esters or amidesModulates anti-inflammatory and other biological activities. ugm.ac.id
Acetate Side ChainAcylation to form more complex structuresCan lead to enhanced pharmacological properties.
Flexible Chains (General)Replacement with rigid aromatic or alicyclic ringsIncreases molecular rigidity, allowing for further targeted modifications and potentially enhancing receptor binding. mdpi.com

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological receptor. Conformational analysis of this compound analogues helps to understand their preferred shapes and how these shapes influence activity. For example, a detailed study of a related cinnamic acid derivative, ethyl (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl) prop-2-enoate, using X-ray diffraction and computational methods, revealed the existence of two distinct, low-energy conformations. researchgate.net These conformations arose from rotation around the single bond connecting the phenyl ring to the side chain. researchgate.net The ability of a molecule to adopt a specific, low-energy conformation that is complementary to the binding site of a receptor is a key determinant of its biological efficacy. Understanding these conformational preferences allows for the rational design of more rigid analogues that are "pre-organized" for optimal receptor interaction. mdpi.comsapub.org

Investigation of Biological Activities of this compound Derivatives

Derivatives based on the this compound scaffold have been investigated for a variety of pharmacological effects, with notable findings in the areas of anticancer and antimicrobial research.

Analogues and derivatives of this compound have demonstrated significant potential as anticancer agents. The broader class of cinnamic acid derivatives, to which some analogues belong, has shown potential in causing the regression of malignant cells in human tumors. researchgate.net Specific studies on related compounds have confirmed cytotoxic activity against a range of cancer cell lines. researchgate.netresearchgate.net For instance, ethyl p-methoxycinnamate, a structurally similar compound, showed cytotoxic effects against B16 melanoma cells and MCF-7 breast cancer cells. researchgate.net More complex derivatives have exhibited potent activity against human cancer cell lines including MCF-7 (breast), Bel-7402 (liver), A549 (lung), and HeLa (cervical). researchgate.net

The table below details some of the reported cytotoxic activities for related derivatives.

Compound/Derivative ClassCancer Cell LineObserved ActivityReference
Ethyl p-methoxycinnamateB16 MelanomaCytotoxic effect observed. researchgate.net
Ethyl p-methoxycinnamateMCF-7 (Breast Cancer)Cytotoxic activity reported. researchgate.net
Propenoic acyloxy phosphonate (B1237965) derivativesMCF-7 (Breast Cancer)Exhibited cytotoxic activity. researchgate.net
Propenoic acyloxy phosphonate derivativesA549 (Lung Cancer)Exhibited cytotoxic activity. researchgate.net
Propenoic acyloxy phosphonate derivativesHeLa (Cervical Cancer)Exhibited cytotoxic activity. researchgate.net
Propenoic acyloxy phosphonate derivativesBel-7402 (Liver Cancer)Exhibited cytotoxic activity. researchgate.net

The antimicrobial potential of this class of compounds has also been recognized. Research indicates that certain derivatives of 3,4-dimethoxyphenylacetate exhibit significant antibacterial properties. Specifically, studies have shown that some derivatives can inhibit the growth of bacteria such as Escherichia coli. Furthermore, the broader group of cinnamic acid derivatives, which includes analogues of the title compound, are known to possess antimicrobial activity. researchgate.net These findings suggest a promising avenue for the development of new antimicrobial agents based on the this compound scaffold.

Enzyme Inhibition Studies (e.g., Glucosamine-6-phosphate Synthase, Acetylcholinesterase)

Analogues of this compound have been identified as promising candidates for enzyme inhibition, a critical mechanism in the development of new therapeutic agents. Research has particularly focused on their potential as inhibitors of Glucosamine-6-phosphate (GlcN-6-P) synthase, a key enzyme in microbial cell wall biosynthesis, making it an attractive target for antimicrobial drugs.

In one study, a series of 1-substituted 6,7-dimethoxy-3-oxo-2,3-dihydroisoquinolines were synthesized from this compound. Subsequent molecular docking studies of these derivatives suggested they could be effective GlcN-6-P synthase inhibitors. researchgate.net This was further supported by research on hydrazide derivatives of 3,4-dimethoxyphenylacetic acid, which were also docked into the active site of GlcN-6-P synthase to assess their inhibitory potential. researchgate.net The predicted interactions from these computational models highlight the potential of the 3,4-dimethoxyphenyl scaffold as a foundational structure for developing novel antimicrobial agents targeting this enzyme. researchgate.netresearchgate.net

While acetylcholinesterase is a frequent target in enzyme inhibition studies for neurological disorders, specific research investigating the inhibitory activity of this compound analogues against this particular enzyme is not extensively detailed in the reviewed literature.

Table 1: Investigated Enzyme Inhibition by this compound Analogues

Derivative Class Target Enzyme Method Finding
1-substituted 6,7-dimethoxy-3-oxo-2,3-dihydroisoquinolines Glucosamine-6-phosphate (GlcN-6-P) synthase Molecular Docking Considered good potential inhibitors. researchgate.net

Anti-inflammatory and Antioxidant Properties

The structural framework of 3,4-dimethoxyphenylacetic acid, the parent acid of this compound, has served as a template for developing compounds with significant anti-inflammatory and antioxidant activities. Phenolic compounds, in general, are recognized for their ability to combat oxidative stress and inflammation. nih.gov

Derivatives of 3,4-dimethoxyphenylacetic acid have been specifically investigated for these properties. Studies have noted the potential anti-inflammatory and analgesic effects of these derivatives. solubilityofthings.com For instance, xanthene derivatives synthesized using 3,4-dimethoxyphenylacetic acid as a starting material were evaluated for anti-inflammatory activity, with certain compounds demonstrating notable efficacy. sci-hub.se Furthermore, various 1,2,4-triazole (B32235) derivatives, whose synthesis originates from 3,4-dimethoxyphenylacetic acid, have been evaluated for their anti-inflammatory capabilities. induspublishers.comresearchgate.net These findings underscore the versatility of the dimethoxyphenyl scaffold in generating compounds that can modulate inflammatory pathways. The antioxidant potential is also a key area of investigation, as the core phenolic structure is conducive to scavenging free radicals. nih.gov

Anticonvulsant Effects and Neurological Applications

The exploration of this compound derivatives has extended into the field of neurology, with a particular focus on anticonvulsant effects. A significant finding in this area involves N-alkyl derivatives of 4,5-dihydro-7,8-dimethoxybenzothiazepin-3-one 1,1-dioxides, which are synthesized directly from this compound. These specific derivatives demonstrated noteworthy hypnotic and anticonvulsant properties in mouse models. researchgate.net

This is a crucial finding, as research has also indicated that the parent compound, 3,4-dimethoxyphenylacetic acid, is inactive in anticonvulsant models. This lack of activity is attributed to the steric hindrance of the phenyl group, which may prevent effective engagement with the relevant neurological receptors. The successful generation of anticonvulsant activity through derivatization into the benzothiazepinone structure illustrates a potent strategy for overcoming the limitations of the parent molecule. researchgate.net

Additionally, the synthesis of 1,2,4-triazole derivatives from 3,4-dimethoxyphenylacetic acid has also yielded compounds that were subsequently evaluated for anticonvulsant properties, further broadening the scope of neurological applications for this class of compounds. induspublishers.comresearchgate.net

Table 2: Anticonvulsant Activity of 3,4-Dimethoxyphenylacetic Acid Derivatives

Compound/Derivative Class Starting Material Anticonvulsant Activity Reference
N-alkyl 4,5-dihydro-7,8-dimethoxybenzothiazepin-3-one 1,1-dioxides This compound Appreciable activity in mice researchgate.net
3,4-Dimethoxyphenylacetic acid - Inactive

HIV-1 Integrase Inhibition

The fight against the human immunodeficiency virus (HIV) has led researchers to explore a multitude of chemical structures for inhibitory activity against key viral enzymes. One of the most critical targets is HIV-1 integrase, which is essential for the replication of the virus. acs.org Derivatives containing the 3,4-dimethoxyphenyl moiety have emerged as a promising area of investigation in this context.

Several classes of compounds derived from or containing this structural feature have shown potential as HIV-1 inhibitors.

Coumarins : 3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one, synthesized from 2-(3,4-dimethoxyphenyl)acetic acid, was evaluated as part of a study on 3-phenylcoumarins as inhibitors of HIV-1 replication. mdpi.com Other neoflavonoids with a 4-phenylcoumarin (B95950) skeleton, some featuring 3,4-dimethoxy substitutions, have also been identified as suppressors of HIV replication. nih.gov The coumarin (B35378) scaffold is a known inhibitor of various HIV-1 enzymatic functions, including integrase. researchgate.net

Ningalin Analogues : The marine alkaloid Ningalin B is a known HIV-1 integrase inhibitor. mdpi.com Synthetic analogues, such as 1-[2-(4-methoxyphenyl)-2-oxoetyl]-3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione, which incorporate the bis(3,4-dimethoxyphenyl) structure, have been developed and studied for their therapeutic potential. mdpi.com

Depsidones : In the search for novel integrase inhibitors from natural sources, depsidones, a class of lichen-derived compounds, have shown remarkable activity in vitro against HIV-1 integrase. acs.org

These studies collectively indicate that the 3,4-dimethoxyphenyl group can be a key pharmacophoric element in the design of novel HIV-1 integrase inhibitors.

Elucidation of Molecular Mechanisms of Action

Understanding the precise molecular mechanisms through which a compound exerts its pharmacological effects is fundamental to drug development. For analogues of this compound, research has begun to illuminate their interactions with specific cellular targets and signaling pathways.

Receptor Binding and Modulation (e.g., AMPA Receptor Complex)

A significant area of investigation for derivatives containing the 3,4-dimethoxyphenyl moiety is their interaction with the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor complex. AMPA receptors are critical for mediating fast excitatory synaptic transmission in the central nervous system, and their modulation can have profound effects on cognition and neurological health. mdpi.com

Several classes of derivatives have been shown to modulate AMPA receptors:

Thiazole (B1198619) Derivatives : Compounds such as 2-(3,4-dimethoxyphenyl)-4-methylthiazole-5-carboxylic acid and its carboxamide derivatives have been studied for their effects on AMPA receptors. Research suggests these thiazole compounds may act as AMPA receptor antagonists. nih.gov

Benzamide (B126) Derivatives (Ampakines) : Ampakines are positive allosteric modulators of AMPA receptors. The synthesis of benzamide compounds like (3,4-Dimethoxyphenyl)(4-methyl-1-piperidinyl) methanone (B1245722) is part of the effort to identify new molecules that can enhance glutamatergic tone without causing direct excitotoxicity. mdpi.com

Benzodioxole Derivatives : The benzodioxole moiety, which can be considered structurally related to the dimethoxy functionality, is recognized as a critical pharmacophore for allosteric binding to the AMPA receptor. Propanamide derivatives containing both benzodioxole and 3,4-dimethoxyphenyl groups have been investigated as modulators of various AMPA receptor subunits. acs.org

These findings demonstrate that the 3,4-dimethoxyphenyl scaffold can be incorporated into molecules that bind to and modulate the activity of the AMPA receptor complex, suggesting potential applications in treating neurological and psychiatric disorders.

Table 3: Modulation of AMPA Receptors by 3,4-Dimethoxyphenyl Derivatives

Derivative Class Specific Compound Example Type of Modulation Reference
Thiazole Carboxamides 2-(3,4-dimethoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide Antagonistic nih.gov
Benzamides (Ampakines) (3,4-Dimethoxyphenyl)(4-methyl-1-piperidinyl) methanone Positive Allosteric Modulation mdpi.com

Signaling Pathway Modulation (e.g., Cell Proliferation and Apoptosis)

Derivatives of this compound have demonstrated significant activity in modulating fundamental cellular processes like cell proliferation and apoptosis (programmed cell death), which are critical targets in cancer therapy.

Multiple studies have shown that introducing the 3,4-dimethoxyphenyl moiety into various molecular scaffolds can yield potent anticancer agents that function by inducing apoptosis.

Diarylheptanoids : The derivative (S, E)-1-(3, 4 dimethoxyphenyl)-6-hydroxy-7-phenylhept-4-en-3-one (DPHP) was found to inhibit the proliferation of COLO205 colon cancer cells with an IC50 of 7.01 µM. Its mechanism involves inducing apoptosis through the intrinsic mitochondrial pathway, evidenced by a decrease in mitochondrial membrane potential, an increased Bax/Bcl-2 ratio, and the activation of caspases-9 and -3/7. nih.gov

Chalcone (B49325) Derivatives : Amide-linked chalcones incorporating a 3,4-dimethoxyphenyl group have been shown to induce apoptosis. For example, compound 13e induced apoptosis in MGC-803 cells by activating both the extrinsic pathway (upregulating DR5, activating Caspase-8) and the intrinsic pathway (downregulating Bcl-2, upregulating Noxa). semanticscholar.org

Pyridine Derivatives : A series of 1-(2-methyl-6-(3,4-dimethoxyphenyl)-pyridin-3-yl)-3-phenylureas showed promising antiproliferative activity. One potent compound induced apoptosis in HCT-116 cells by increasing levels of the tumor suppressor p53 and elevating the Bax/Bcl-2 ratio. It also activated the key executioner caspases-9 and -3 and caused cell cycle arrest. tandfonline.com

Lignan (B3055560) Derivatives : The synthetic lignan derivative (±)-TTPG-B, which contains a (3,4-dimethoxyphenyl)methyl group, exhibited strong cytotoxicity against cholangiocarcinoma cells (IC50 of 0.01 µM) by inducing apoptosis and increasing multi-caspase activity. nih.gov

HSP90 Inhibition : The synthesis of 3,4-diarylpyrazoles from 3,4-dimethoxyphenylacetic acid has yielded inhibitors of heat shock protein 90 (HSP90). Inhibition of HSP90 leads to the degradation of numerous client proteins that are crucial for cell proliferation and survival, thereby promoting apoptosis in cancer cells. google.com

These findings collectively establish that analogues featuring the 3,4-dimethoxyphenyl group can effectively trigger apoptotic signaling cascades in cancer cells through various mechanisms, including mitochondrial disruption, caspase activation, and cell cycle arrest, marking them as a valuable class of compounds for oncological research.

Table 4: Chemical Compounds Mentioned

Compound Name
(S, E)-1-(3, 4 dimethoxyphenyl)-6-hydroxy-7-phenylhept-4-en-3-one (DPHP)
(3,4-Dimethoxyphenyl)(4-methyl-1-piperidinyl) methanone
(±)-TTPG-B
1-(2-methyl-6-(3,4-dimethoxyphenyl)-pyridin-3-yl)-3-phenylureas
1-[2-(4-methoxyphenyl)-2-oxoetyl]-3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione
2-(3,4-dimethoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide
2-(3,4-dimethoxyphenyl)-4-methylthiazole-5-carboxylic acid
2-(3,4-dimethoxyphenyl)acetic acid
3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one
3,4-diarylpyrazoles
3,4-dimethoxyphenylacetic acid
4,5-dihydro-7,8-dimethoxybenzothiazepin-3-one 1,1-dioxides
Acetylcholinesterase
AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid)
Bax
Bcl-2
Caspase-3
Caspase-7
Caspase-8
Caspase-9
DR5
This compound
Glucosamine-6-phosphate (GlcN-6-P) synthase
HSP90 (Heat shock protein 90)
Ningalin B
Noxa
p53

Enzyme-Ligand Interaction Dynamics

The study of enzyme-ligand interaction dynamics provides crucial insights into the molecular recognition, binding, and catalytic processes that govern the biological activity of drug candidates. Molecular dynamics (MD) simulations have emerged as a powerful computational tool to explore these dynamic events at an atomic level, offering a temporal dimension to the static picture provided by molecular docking. By simulating the movements of atoms over time, MD can reveal the conformational changes in both the ligand and the enzyme upon binding, the role of solvent molecules, and the energetic factors that stabilize the complex.

A pertinent example illustrating the application of MD simulations in understanding ligand egress is the study of arylmalonate decarboxylase (AMDase). This enzyme is significant for its role in producing optically pure α-arylpropionates, a class of compounds with industrial and medicinal importance. Atomistic MD simulations were employed to investigate the release mechanism of the product molecules, phenylacetate (B1230308) (PAC) and carbon dioxide (CO2), from the wild-type enzyme and its less efficient G74C/C188S mutant. nih.gov The simulations revealed that both product molecules exit the enzyme's interior through a solvent-accessible channel. nih.gov Notably, the study calculated a higher free energy barrier for the release of phenylacetate from the mutant enzyme compared to the wild-type, which aligns with experimental observations of the mutant's reduced efficiency. nih.gov This research highlights how MD simulations can elucidate the kinetic and thermodynamic aspects of ligand transport, which are critical for enzyme function and can be a rate-limiting step in catalysis.

Furthermore, MD simulations can be instrumental in understanding the mechanisms of enzyme inhibition. For instance, in the context of cytochrome P450 enzymes, which are crucial for drug metabolism, MD simulations have been used to study the binding of inhibitors and substrates. These simulations can reveal the dynamic nature of the enzyme's active site and how different ligands can induce or inhibit its activity. mdpi.com By analyzing the trajectories of the ligand within the binding pocket, researchers can identify key interactions and conformational changes that are essential for the ligand's effect. This information is invaluable for the rational design of more potent and selective enzyme inhibitors.

The insights gained from MD simulations on related compounds, such as phenylacetate derivatives, provide a framework for investigating the interaction dynamics of this compound analogues with their biological targets. Such studies would be critical in understanding their mechanism of action, predicting their metabolic fate, and guiding the optimization of their pharmacological properties.

Computational Chemistry and Molecular Modeling in Drug Discovery

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. These in silico approaches offer a cost-effective and time-efficient alternative to traditional high-throughput screening, allowing for the exploration of vast chemical spaces and the detailed investigation of ligand-target interactions. For analogues of this compound, these computational methods are pivotal in elucidating their structure-activity relationships and guiding the design of more potent and selective compounds.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in identifying potential drug candidates and understanding the molecular basis of their activity.

In the context of compounds structurally related to this compound, molecular docking studies have been successfully applied to elucidate binding modes and predict inhibitory activities. For example, a study on 2-(trimethoxyphenyl)-thiazole derivatives as cyclooxygenase (COX) inhibitors utilized molecular docking to investigate their binding within the active sites of COX-1 and COX-2. nih.gov The docking results revealed key hydrogen bond interactions and hydrophobic contacts that contributed to the inhibitory activity and selectivity of the compounds. nih.gov Specifically, one of the lead compounds demonstrated a favorable binding mode with key residues such as Arg120, Tyr355, and Ser530 in the COX-2 active site. nih.gov

Similarly, molecular docking has been employed to study the interaction of phenylacetic acid (PAA) derivatives with various biological targets, including DNA and enzymes like Pim kinase and urease. researchgate.net These studies have shown that PAA derivatives can intercalate with DNA and interact with key residues in the active sites of enzymes, providing a rationale for their observed biological effects. researchgate.net For instance, 3-chloro-PAA exhibited a high docking score and significant polar interactions with DNA residues. researchgate.net

These examples with structurally similar compounds underscore the utility of molecular docking in predicting the binding modes of this compound analogues and guiding the design of derivatives with improved affinity and selectivity for their intended biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the potency of new, unsynthesized analogues.

QSAR studies on classes of compounds related to this compound have demonstrated the power of this approach in drug design. For instance, a QSAR study was conducted on a series of 4',5-disubstituted 3-biphenylylacetic acid derivatives to analyze their anti-inflammatory activity and toxicity. tsijournals.com The resulting QSAR models revealed the importance of electronic and steric parameters, indicating that electron-withdrawing and less bulky groups at specific positions were favorable for enhanced activity. tsijournals.com

Another relevant example is the QSAR analysis of phenoxyacetic acid-derived congeners to model their biological efficacy and potential toxicity. mdpi.com These studies successfully derived models that correlated experimental data with molecular descriptors, highlighting the utility of QSAR in screening potentially active and safe molecules. mdpi.com Furthermore, QSAR studies on carboxylic acid derivatives as HIV-1 Integrase inhibitors have identified key atomic properties like polarizability and mass as being influential for their inhibitory activity. nih.gov

These examples demonstrate that QSAR modeling can be a valuable tool for the rational design of this compound analogues, enabling the prediction of their biological activities and guiding the selection of substituents to optimize their therapeutic potential.

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach, coupled with the design of virtual libraries, allows for the rapid exploration of vast chemical spaces to discover novel hit compounds.

The design of virtual libraries often starts with a core scaffold, such as the phenylacetate structure, which can then be decorated with a variety of chemical substituents to generate a large and diverse collection of virtual compounds. These libraries can be designed to be "lead-like" or "drug-like" by applying filters based on physicochemical properties to ensure that the selected compounds have a higher probability of being developed into successful drugs. nih.gov

The process of virtual screening can be either structure-based or ligand-based. Structure-based virtual screening involves docking the compounds from a virtual library into the three-dimensional structure of a biological target. nih.gov Ligand-based methods, on the other hand, use information from known active compounds to identify new molecules with similar properties, often employing techniques like pharmacophore modeling or shape-based screening.

For example, a hit molecule identified from the ZINC 'clean drug-like database' through computational studies was chemically modified to create a series of phenylacetamide derivatives with antidepressant activity. nih.gov This exemplifies how virtual screening can provide a starting point for the development of new therapeutic agents. While specific virtual libraries based on the this compound scaffold are not widely reported, the principles of virtual screening and library design are directly applicable to the discovery of novel analogues with desired pharmacological activities.

Conformational Analysis and Energy Minimization Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of a molecule is crucial as it directly influences its interaction with a biological target. Energy minimization is a computational process used to find the three-dimensional structure of a molecule that corresponds to a minimum on the potential energy surface.

Computational studies on related molecules have highlighted the importance of conformational preferences. For instance, a study on 5,6-dimethoxy-1-indanone, which shares the dimethoxy-substituted aromatic ring, utilized computational methods to determine its most stable conformer. nih.gov This was achieved by analyzing the energy differences between various orientations of the methoxy groups. nih.gov Similarly, conformational analyses of chalcone derivatives, which also contain substituted phenyl rings, have been performed to identify the most stable s-cis and s-trans conformers and understand how substituents influence the conformational equilibrium. ufms.brufms.br

These studies often employ quantum chemical calculations, such as Density Functional Theory (DFT), to determine the relative energies of different conformers. The results of such analyses can provide valuable insights into the bioactive conformation of a ligand, which is the specific conformation it adopts when binding to its target. This information is critical for the rational design of analogues with improved activity, as it allows for the design of molecules that are pre-organized in the bioactive conformation, thus reducing the entropic penalty of binding.

Applications of Ethyl 3,4 Dimethoxyphenylacetate As a Building Block in Organic Synthesis

Precursor in the Synthesis of Pharmaceutical Intermediates

The structural framework of ethyl 3,4-dimethoxyphenylacetate is embedded in numerous biologically active compounds, rendering it an essential intermediate in the synthesis of various pharmaceuticals.

Role in Papaverine (B1678415) Synthesis

This compound is a key component in some synthetic routes to papaverine, a benzylisoquinoline alkaloid found in the opium poppy. unodc.orgmdpi.com Papaverine is known for its antispasmodic properties and is used to relax smooth muscle. unodc.org

In the synthesis of papaverine, 3,4-dimethoxyphenylacetic acid, which can be derived from the hydrolysis of this compound, is a critical precursor. chemicalbook.comgoogle.com This acid is then condensed with homoveratrylamine to form an amide. chemicalbook.com Subsequent cyclization of this amide via the Bischler-Napieralski reaction, followed by dehydrogenation, yields papaverine. unodc.orgchemicalbook.com

Table 1: Key Steps in Papaverine Synthesis Involving a 3,4-Dimethoxyphenylacetyl Moiety

Step Reactants Key Transformation Product
Amide Formation 3,4-Dimethoxyphenylacetic acid, Homoveratrylamine Condensation N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
Cyclization N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide Bischler-Napieralski reaction (e.g., using POCl₃) 3,4-Dihydropapaverine

Intermediate in Cardiovascular Drug Synthesis

The 3,4-dimethoxyphenyl moiety present in this compound is a common structural feature in several cardiovascular drugs. For instance, it serves as a building block in the synthesis of verapamil (B1683045), a calcium channel blocker used to treat high blood pressure, angina, and certain heart rhythm disorders. google.com The synthesis of verapamil involves the use of 3,4-dimethoxyphenylacetonitrile, which can be prepared from precursors related to this compound. google.com

Derivatives of 3,4-dimethoxyphenylacetate have also been investigated for their potential as antihypertensive agents. nih.gov

Use in the Preparation of Alkaloid Derivatives

The utility of this compound extends to the synthesis of various alkaloid derivatives beyond papaverine. The core structure of this compound provides a versatile scaffold for the construction of complex nitrogen-containing natural products and their analogues. For example, it can be utilized in the synthesis of Erythrina alkaloids, which possess a range of pharmacological activities. nih.gov The synthesis of these alkaloids often involves the formation of an N-acyliminium ion intermediate, which can be generated from precursors derived from this compound. nih.gov

Utility in the Construction of Heterocyclic Compounds

This compound and its derivatives are valuable starting materials for the synthesis of a wide array of heterocyclic compounds. These cyclic structures containing atoms of at least two different elements are of great interest in medicinal chemistry and materials science.

The reactivity of the ethyl acetate (B1210297) group allows for various chemical transformations, such as condensation reactions, to form different ring systems. For example, derivatives of this compound can be used to synthesize substituted indoles and other nitrogen-containing heterocycles. mdpi.com Photochemical cyclizations of related stilbene (B7821643) derivatives can also lead to the formation of phenanthridine (B189435) and other polycyclic aromatic heterocycles. chim.it Furthermore, the reaction of hydrazide derivatives of 3,4-dimethoxyphenylacetic acid with various reagents can yield five and six-membered heterocyclic compounds like pyrazoles and pyridazines. mdpi.com

Role in the Synthesis of Complex Natural Products and Analogues

The 3,4-dimethoxyphenyl group is a common motif in a variety of natural products. This compound, as a readily available source of this moiety, plays a significant role in the total synthesis and the preparation of analogues of these complex molecules. Its application in the synthesis of Erythrina alkaloids is a prime example. nih.gov The strategic incorporation of the 3,4-dimethoxyphenyl unit from this building block is a key step in assembling the intricate architectures of these natural products.

Catalytic Applications in Organic Transformations

While this compound itself is primarily used as a building block, the principles of catalysis are often employed in its synthesis and subsequent transformations. For instance, the esterification of 3,4-dimethoxyphenylacetic acid with ethanol (B145695) is typically catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid (PTSA). Phase-transfer catalysis, using catalysts like tetrabutylammonium (B224687) bromide (TBAB), can also be utilized to enhance the efficiency of reactions involving this compound under milder conditions.

Environmental and Analytical Considerations in Academic Research

Analytical Method Development for Environmental Monitoring

While specific analytical methods for the routine environmental monitoring of Ethyl 3,4-dimethoxyphenylacetate are not extensively documented in publicly available literature, its chemical structure lends itself to several standard and advanced analytical techniques. The development of such methods would be crucial for detecting and quantifying its presence in environmental matrices like water and soil.

Based on its use in other scientific contexts, suitable analytical methods would likely include:

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying organic compounds. For this compound, a reversed-phase HPLC method, likely with a C18 column, could be developed. Detection could be achieved using a UV detector, as the phenyl group in the molecule will absorb UV light.

Gas Chromatography (GC): GC is another powerful technique for analyzing volatile and semi-volatile organic compounds. Due to its ester functional group, this compound is amenable to GC analysis, likely with detection by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Mass Spectrometry (MS): When coupled with either GC or HPLC, mass spectrometry provides high sensitivity and specificity, allowing for definitive identification and trace-level quantification. researchgate.net The mass spectrum of this compound would show a characteristic fragmentation pattern, enabling its unambiguous identification even in complex environmental samples.

The development of a robust analytical method would involve several key steps, including sample extraction and clean-up to remove interfering substances from the environmental matrix, optimization of the chromatographic conditions for good separation and peak shape, and validation of the method to ensure its accuracy, precision, and sensitivity.

Degradation Pathways and Environmental Fate Studies

The environmental fate of this compound is determined by the physical, chemical, and biological processes that can transform or degrade it. A key degradation pathway for this compound in aqueous environments is hydrolysis.

Hydrolysis: As a carboxylic acid ester, this compound is susceptible to hydrolysis, which is the cleavage of the ester bond to form the corresponding carboxylic acid (3,4-dimethoxyphenylacetic acid) and alcohol (ethanol). epa.gov This reaction can occur under acidic, neutral, and basic conditions, with the rate of hydrolysis being significantly influenced by pH. epa.gov

Base-Catalyzed Hydrolysis: Under alkaline conditions, the ester undergoes saponification, a typically rapid process. epa.gov

Acid-Catalyzed Hydrolysis: In acidic environments, the hydrolysis rate is also enhanced. epa.gov

Neutral Hydrolysis: At neutral pH, the reaction is generally slower than under acidic or basic conditions. epa.gov

A report from the U.S. Environmental Protection Agency (EPA) on the estimation of hydrolysis rate constants for carboxylic acid esters included this compound in its modeling studies, underscoring the importance of this degradation pathway for its environmental persistence. epa.gov

Biodegradation: While specific biodegradation studies for this compound in environmental systems are not widely reported, its structure suggests it may be susceptible to microbial degradation. One source indicates the existence of a biodegradation pathway for related compounds. lookchem.com Furthermore, research on its metabolism in biological systems, such as in rat liver microsomes, has shown it can be rapidly converted to various metabolites, which suggests that enzymatic processes can break down the molecule. This implies that microorganisms in soil and water could potentially utilize it as a carbon source, leading to its mineralization.

Advanced Analytical Techniques for Trace Analysis

To detect potentially low concentrations of this compound in the environment, advanced analytical techniques that offer high sensitivity and selectivity are required.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): These are powerful techniques for trace analysis of organic compounds in complex matrices. LC-MS combines the separation capabilities of HPLC with the sensitive and selective detection of a mass spectrometer. For even greater selectivity and to minimize matrix interference, tandem mass spectrometry (LC-MS/MS) can be employed. This technique involves the selection of a specific parent ion of the target compound, its fragmentation, and the monitoring of a specific fragment ion, a process known as selected reaction monitoring (SRM). This approach has been used for the analysis of metabolites of related compounds. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and semi-volatile compounds, GC-MS is a well-established technique for trace analysis. Similar to LC-MS, it provides both chromatographic separation and mass spectral information for confident identification and quantification.

The application of these advanced techniques would be essential for any comprehensive environmental risk assessment of this compound, allowing for the detection of trace amounts in various environmental compartments.

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies and Catalytic Systems

The primary synthesis of Ethyl 3,4-dimethoxyphenylacetate is typically achieved through the esterification of 3,4-dimethoxyphenylacetic acid with ethanol (B145695), often using an acid catalyst. While effective, current research is focused on developing more sustainable and efficient synthetic routes.

Future methodologies are likely to focus on greener chemistry principles. This includes the exploration of solid acid catalysts to replace corrosive liquid acids like sulfuric acid, offering easier separation and recyclability. Enzymatic hydrolysis using lipases, though currently requiring longer reaction times, presents a highly selective and environmentally benign alternative that warrants further investigation. Another avenue involves base-catalyzed transesterification, which can achieve high yields under specific conditions.

The development of novel catalytic systems is a key area of interest. While traditional catalysts like p-toluenesulfonic acid (PTSA) offer milder conditions than sulfuric acid, research into nanocatalysts or metal-organic frameworks (MOFs) could lead to reactions with higher efficiency, selectivity, and easier catalyst recovery. Microwave-assisted synthesis, a technique shown to dramatically reduce reaction times and increase yields in the synthesis of other complex organic molecules, represents a promising, yet unexplored, methodology for this compound.

MethodCatalystKey ParametersReported Yield
Acid-Catalyzed EsterificationSulfuric Acid (H₂SO₄)Refluxing ethanol (70-80°C), excess ethanol>90%
Base-Catalyzed TransesterificationPotassium Hydroxide (KOH)THF solvent, 65°C, 12 hours78%
Milder Acid Catalysisp-Toluenesulfonic acid (PTSA)Reduced side reactions compared to H₂SO₄-

Exploration of Undiscovered Biological Activities

This compound serves as a precursor in the synthesis of isoquinoline (B145761) alkaloids and certain β-blockers, pointing towards its utility in developing cardiovascular drugs. Its derivatives have also demonstrated antibacterial efficacy by selectively inhibiting bacterial topoisomerase I. However, the full spectrum of its biological activity remains largely uncharted.

Future research should focus on a systematic evaluation of its potential pharmacological properties. Given its phenolic ether structure, a feature common in many bioactive natural products, exploring its antioxidant capabilities is a logical first step. Studies on extracts from plants like Hyssopus angustifolius and fungi such as Cordyceps neovolkiana have revealed significant antioxidant and anti-inflammatory properties in ethyl acetate (B1210297) extracts containing various compounds, suggesting that this compound itself, or its simple derivatives, might possess similar activities. nih.govresearchgate.net

Systematic screening of the compound and its derivatives against a panel of targets could uncover new therapeutic potential. Areas of interest could include:

Antiviral Activity: Many phenolic compounds exhibit antiviral properties.

Antifungal Activity: As a versatile chemical scaffold, it could be modified to target fungal-specific pathways.

Anti-inflammatory Effects: Investigating its ability to modulate inflammatory pathways, such as the NF-κB pathway, could yield new treatments for inflammatory disorders. researchgate.net

Neuroprotective Properties: Derivatives of similar structures, such as 3,4,5-trimethoxycinnamic acid (TMCA), have shown neuroprotective and cognitive-enhancement effects, suggesting a potential avenue of investigation. nih.gov

Integration with Advanced Materials Science

The application of this compound in materials science is a completely nascent field. The compound's aromatic structure and reactive sites suggest potential for its use as a building block for novel organic materials. Future research could explore its integration into polymers, organic electronics, and liquid crystals.

By modifying the core structure, it may be possible to synthesize monomers that can be polymerized to create materials with tailored properties. For instance, introducing polymerizable groups could lead to the development of specialty polymers with high refractive indices or specific thermal stability. The dimethoxy-substituted benzene (B151609) ring is an electron-rich system, which could be exploited in the design of organic semiconductors or components for organic light-emitting diodes (OLEDs). The investigation of related structures, like poly(3,4-ethylenedioxythiophene) (PEDOT), which exhibits interesting electrical and optical properties, could serve as a blueprint for exploring the potential of polymers derived from this compound.

Development of High-Throughput Screening Assays for Derivatives

To efficiently explore the undiscovered biological activities (7.2), the development of high-throughput screening (HTS) assays is crucial. HTS allows for the rapid testing of thousands of chemical derivatives against specific biological targets, dramatically accelerating the drug discovery process. youtube.com

Future efforts should focus on creating a diverse chemical library based on the this compound scaffold. Using techniques like acylation, chemists can generate a wide array of derivatives. These libraries can then be tested using various HTS platforms. For example, fluorescence polarization assays can be established to screen for compounds that bind to specific proteins or enzymes. arxiv.org

Recent studies have successfully used HTS to identify novel inhibitors for various enzymes from large chemical libraries. acs.orgnih.govnih.gov A similar strategy could be employed for derivatives of this compound to identify lead compounds for targets implicated in cancer, infectious diseases, or metabolic disorders. Computational methods, such as high-throughput virtual screening (HTVS), can be used in parallel to predict the binding affinity of derivatives to target proteins, prioritizing which compounds to synthesize and test.

Collaborative and Interdisciplinary Research Opportunities

The multifaceted potential of this compound necessitates a collaborative and interdisciplinary approach to unlock its full value. The future advancement of this compound lies at the intersection of several scientific disciplines.

Chemistry and Pharmacology: Synthetic chemists can work on novel synthetic routes (7.1) while collaborating with pharmacologists and biochemists to test the resulting derivatives in HTS assays (7.4) and explore novel biological activities (7.2).

Computational and Experimental Science: Computational chemists can perform virtual screening to predict active derivatives, guiding the efforts of synthetic chemists and reducing the time and cost of discovery. These predictions would then be validated through experimental HTS assays.

Chemistry and Materials Science: A partnership between organic chemists and material scientists is essential to design and synthesize new polymers or organic electronic materials based on the this compound scaffold (7.3), exploring applications beyond the biomedical field.

Such interdisciplinary collaborations will be key to transforming this simple ester from a known synthetic intermediate into a versatile platform for developing new medicines and advanced materials.

Q & A

Basic: What are the optimal synthetic routes for Ethyl 3,4-dimethoxyphenylacetate, and how do reaction conditions influence yield?

Methodological Answer:
this compound is synthesized via esterification of 3,4-dimethoxyphenylacetic acid with ethanol under acidic catalysis. Key factors include:

  • Catalyst selection : Concentrated sulfuric acid or PTSA (p-toluenesulfonic acid) are common, with PTSA offering milder conditions and reduced side reactions .
  • Reagent ratios : Excess ethanol (2–3 equivalents) drives esterification to completion.
  • Temperature : Reflux (70–80°C) optimizes reaction kinetics, but prolonged heating risks decomposition.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity. Yields typically range from 65–85%, depending on substrate quality and workup efficiency .

Basic: How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR : Key signals include a triplet at δ 1.2–1.4 ppm (CH₂CH₃ ester), a quartet at δ 4.1–4.3 ppm (OCH₂), and aromatic protons at δ 6.7–7.0 ppm (meta/para coupling for 3,4-dimethoxy substitution). Methoxy groups appear as singlets at δ 3.8–3.9 ppm .
  • IR : Strong ester C=O stretch at ~1740 cm⁻¹, aromatic C–O (methoxy) at 1250–1270 cm⁻¹, and ester C–O at 1150–1200 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 224 (C₁₂H₁₆O₄⁺) with fragmentation patterns corresponding to methoxy and ester cleavage .

Advanced: What mechanistic insights explain the oxidative coupling of this compound in cyclization reactions?

Methodological Answer:
Oxidative coupling, as seen in the formation of seven-membered lactones, proceeds via:

  • Radical Intermediates : BTI (bis(trifluoroacetoxy)iodobenzene) generates aromatic cation radicals, enabling C–C bond formation between electron-rich methoxy groups .
  • Acid Coordination : Heteropoly acids (e.g., H₃PW₁₂O₄₀) stabilize intermediates, directing regioselectivity.
  • Kinetic Control : Low temperatures favor intramolecular coupling over polymerization. Yields improve with catalytic BTI (0.125 eq) and stoichiometric oxidants like mCPBA .

Advanced: How do coordination modes of this compound derivatives influence metal complex stability?

Methodological Answer:
In dinuclear dysprosium complexes, the ligand exhibits three coordination modes:

  • Chelating : Binds via two oxygen atoms from the acetate group.
  • Bridging : Connects two Dy³⁺ ions through carboxylate oxygens.
  • Bridging-Tridentate : Involves methoxy oxygen participation, enhancing structural rigidity.
    X-ray diffraction (SHELX refinement) confirms nine-coordinate geometry around Dy³⁺, with bond lengths (Dy–O: 2.3–2.5 Å) critical for magnetic anisotropy .

Advanced: How can computational modeling predict reactivity in acylation reactions of this compound?

Methodological Answer:

  • DFT Calculations : Assess electrophilic aromatic substitution (EAS) at the para position of the methoxy-activated ring. Fukui indices identify nucleophilic sites .
  • Solvent Effects : PCM models show polar aprotic solvents (e.g., DMF) stabilize transition states, reducing activation energy.
  • Steric Maps : Molecular dynamics simulations predict steric hindrance from the ethyl ester group, favoring ortho-acylation in constrained systems .

Basic: What purification strategies resolve contradictions in reported yields of this compound derivatives?

Methodological Answer:
Yield discrepancies often arise from:

  • Byproduct Formation : Unreacted starting materials or dimerization products. TLC monitoring (hexane:EtOAc = 3:1) identifies impurities early .
  • Chromatography Optimization : Gradient elution (5→20% EtOAc in hexane) separates structurally similar esters.
  • Crystallization Solvent Polarity : Ethanol/water (1:1) yields higher-purity crystals than methanol due to differential solubility of byproducts .

Advanced: What role do methoxy groups play in stabilizing intermediates during this compound functionalization?

Methodological Answer:

  • Electron Donation : Methoxy groups activate the aromatic ring via +M effect, lowering EAS activation energy.
  • Steric Shielding : Ortho-methoxy groups hinder nucleophilic attack, directing reactivity to the para position.
  • Hydrogen Bonding : In polar solvents, methoxy oxygen participates in H-bonding with protic additives (e.g., H₂O), stabilizing carbocation intermediates .

Basic: How does pH influence the hydrolysis of this compound to its carboxylic acid?

Methodological Answer:

  • Acidic Hydrolysis (pH < 2) : H₃O⁺ catalyzes ester cleavage via oxonium ion formation. Reflux with HCl (6M) for 6–8 hours achieves >90% conversion .
  • Basic Hydrolysis (pH > 12) : NaOH/EtOH (1:1) at 60°C saponifies the ester within 4 hours. Neutralization with HCl precipitates the free acid .
  • Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) in buffer (pH 7.0) offer regioselectivity but require longer reaction times (24–48 hours) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.